REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH3:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:14]=1.[NH2:25][C:26]1[S:27][CH:28]=[CH:29][N:30]=1.[CH2:31]([OH:35])CCC>>[CH2:15]([O:20][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[CH2:14][CH2:13][CH3:12].[CH2:21]([O:20][C:15]1[CH:14]=[C:13]([CH3:12])[CH:19]=[CH:18][C:16]=1[NH:17][C:31]([NH:25][C:26]1[S:27][CH:28]=[CH:29][N:30]=1)=[O:35])[CH2:22][CH2:23][CH3:24]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
179 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=1C=C(C=CC1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |